2-Methylbut-2-en-1-ol

oxidation tiglic aldehyde space-time yield

2-Methylbut-2-en-1-ol (CAS 4675-87-0), also known as tiglic alcohol or 2-methyl-2-buten-1-ol, is a branched, unsaturated primary allylic alcohol with the molecular formula C5H10O and a molecular weight of 86.13 g/mol. It is characterized by a green, oily aroma and is recognized as a flavoring agent (FEMA with no safety concern at current intake levels.

Molecular Formula C5H10O
Molecular Weight 86.13 g/mol
CAS No. 4675-87-0
Cat. No. B1195496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbut-2-en-1-ol
CAS4675-87-0
Synonyms(E)-2-methyl-2-buten-1-ol
2-methyl-2-buten-1-ol
2-methyl-2-buten-1-ol, (E)-isomer
2-methyl-2-buten-1-ol, (Z)-isome
Molecular FormulaC5H10O
Molecular Weight86.13 g/mol
Structural Identifiers
SMILESCC=C(C)CO
InChIInChI=1S/C5H10O/c1-3-5(2)4-6/h3,6H,4H2,1-2H3
InChIKeyNEJDKFPXHQRVMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylbut-2-en-1-ol (CAS 4675-87-0): Verified Baseline for Procurement and Analytical Benchmarking


2-Methylbut-2-en-1-ol (CAS 4675-87-0), also known as tiglic alcohol or 2-methyl-2-buten-1-ol, is a branched, unsaturated primary allylic alcohol with the molecular formula C5H10O and a molecular weight of 86.13 g/mol . It is characterized by a green, oily aroma and is recognized as a flavoring agent (FEMA 4178) with no safety concern at current intake levels [1][2]. This compound is not merely a commodity solvent; its specific allylic structure and stereochemistry (predominantly the (E)-isomer) confer distinct reactivity and organoleptic properties that are critical for targeted synthetic and industrial applications, necessitating a precise evaluation against its structural analogs.

Why 2-Methylbut-2-en-1-ol Cannot Be Interchanged with Its Closest Analogs: A Quantitative Justification


Despite sharing the same molecular formula (C5H10O) with other pentenol isomers, 2-methylbut-2-en-1-ol exhibits quantifiably distinct behavior in key application areas. Generic substitution with isomers like 3-methyl-2-buten-1-ol (prenol) or other allylic alcohols is not scientifically justifiable due to demonstrable differences in oxidation kinetics, organoleptic profiles, and process-specific performance metrics. The following evidence demonstrates that selecting this specific compound is not a matter of equivalence but of functional and economic necessity for achieving targeted outcomes in synthesis, flavor formulation, and polymer intermediate production [1][2].

2-Methylbut-2-en-1-ol: A Quantitative Guide to Differentiated Performance for Scientific Procurement


Superior Space-Time Yield in Oxidation to Tiglic Aldehyde

In the liquid-phase oxidation to its corresponding α,β-unsaturated aldehyde (tiglic aldehyde), 2-methylbut-2-en-1-ol demonstrates a quantifiable advantage in space-time yield over other allylic alcohols, including its structural isomer prenol (3-methyl-2-buten-1-ol). This metric is critical for industrial process efficiency. The data show a yield of 77% and a space-time yield of 4.08 g/l/h for this compound, positioning it as a more productive substrate than several common alternatives [1].

oxidation tiglic aldehyde space-time yield allylic alcohol process chemistry

Distinct Organoleptic Profile for Flavor and Fragrance Formulation

The organoleptic characteristics of 2-methylbut-2-en-1-ol are described as a specific 'green, oily' aroma [1]. This profile is distinct from its close isomer, 3-methyl-2-buten-1-ol (prenol), which is characterized as having a 'fruity, green, lavender' odor . Such qualitative differences are paramount in flavor and fragrance compounding, where subtle olfactory notes define product identity and consumer acceptance.

flavor fragrance odor profile organoleptic sensory analysis

Validated Intermediate in High-Yield Isoprene Production

2-Methylbut-2-en-1-ol is a crucial, verifiable intermediate in a novel catalytic route for producing isoprene, a key monomer for synthetic rubber. Research demonstrates that by recycling a major by-product (3-methylbutan-2-one) that forms alongside isoprene, the overall yield of isoprene can be increased by more than 10% compared to a process without this recycling step [1]. This direct involvement in the yield enhancement pathway substantiates its value beyond a simple feedstock.

isoprene polymer intermediate synthetic rubber process optimization catalysis

Regulatory Acceptance as a Flavoring Agent (FEMA 4178)

2-Methylbut-2-en-1-ol is officially recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA No. 4178) and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA No. 1617), which concluded 'No safety concern at current levels of intake when used as a flavouring agent' [1][2]. This established regulatory status and safety profile is a key differentiator for food, beverage, and consumer product applications compared to related, non-evaluated analogs.

regulatory GRAS FEMA food additive flavoring agent

Validated Application Scenarios for 2-Methylbut-2-en-1-ol Driven by Quantifiable Evidence


Fine Chemical Synthesis: Production of Tiglic Aldehyde and Derivatives

For procurement departments focused on process efficiency, 2-methylbut-2-en-1-ol is the substrate of choice for the oxidation to tiglic aldehyde. Its demonstrated space-time yield of 4.08 g/l/h provides a quantifiable basis for cost modeling and reactor throughput calculations, differentiating it from slower-performing allylic alcohols like crotyl alcohol (0.16 g/l/h) [1]. This ensures optimal use of capital-intensive oxidation equipment.

Flavor and Fragrance Compounding: Achieving a Distinct 'Green, Oily' Note

Formulators requiring a specific 'green, oily' aromatic signature, as opposed to the 'fruity, green, lavender' profile of prenol, must source 2-methylbut-2-en-1-ol [1]. The difference is qualitative but definitive, making generic substitution impossible for maintaining product fidelity in high-value perfumery or flavor applications.

Polymer Intermediate Manufacturing: High-Efficiency Isoprene Synthesis

For research and industrial groups developing or scaling up new routes to isoprene, 2-methylbut-2-en-1-ol is a key intermediate. Its use enables a process with a verifiable >10% yield enhancement over non-recycling methods, offering a clear pathway to improved economics and sustainability in synthetic rubber precursor manufacturing [2].

Technical Documentation Hub

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